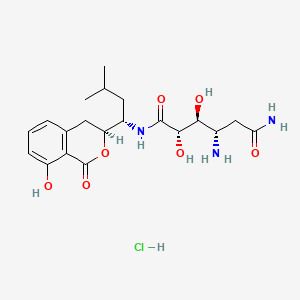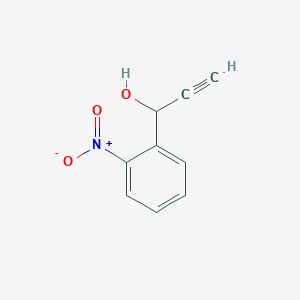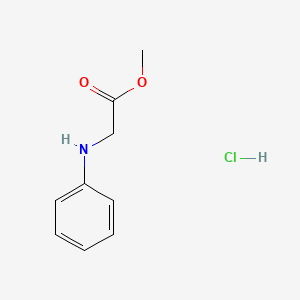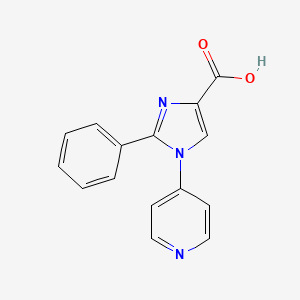
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid, also known as PHCCC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G-protein-coupled receptor that is primarily found in the central nervous system.
Mecanismo De Acción
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid acts as a positive allosteric modulator of mGluR4 by binding to a specific site on the receptor and increasing its activity in response to glutamate. This results in downstream signaling events that can modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid can modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. Additionally, 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid has been shown to have anti-inflammatory effects in models of neuroinflammation, suggesting that this compound may have potential therapeutic applications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid in lab experiments is that it is a highly specific modulator of mGluR4, which allows for precise manipulation of this receptor in various experimental settings. However, one limitation of using 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is that it has relatively low potency compared to other mGluR4 modulators, which may limit its effectiveness in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid for anxiety disorders, neurodegenerative diseases, and other conditions that are thought to involve dysregulation of mGluR4 signaling. Additionally, future research could explore the molecular mechanisms underlying the effects of 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid on mGluR4 and identify new compounds with greater potency and selectivity for this receptor.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid has been used extensively in scientific research to study the role of mGluR4 in various physiological and pathological processes. For example, studies have shown that activation of mGluR4 by 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid can reduce anxiety-like behavior in rodents, suggesting that this compound may have potential therapeutic applications for anxiety disorders.
Propiedades
IUPAC Name |
2-phenyl-1-pyridin-4-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-8-16-9-7-12)14(17-13)11-4-2-1-3-5-11/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXABFQSPUIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



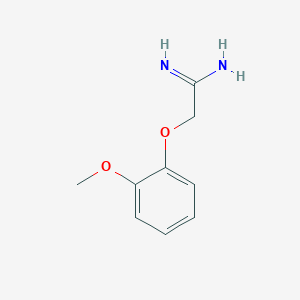
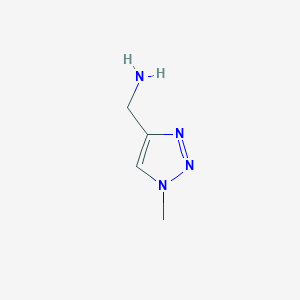
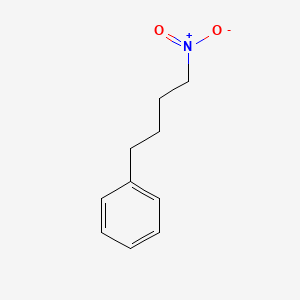
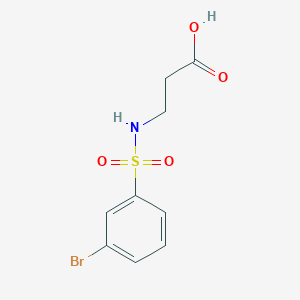
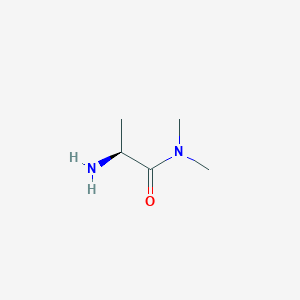
![N-methyl-benzo[b]thiophene-3-methanamine](/img/structure/B3284502.png)

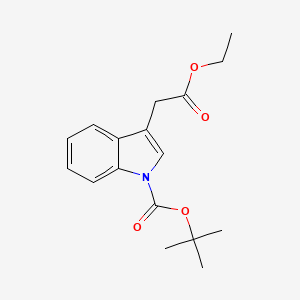

![7-Methoxy-2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3284513.png)
